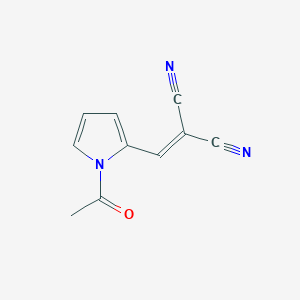
Methyl 2-oxooxazole-3(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxooxazole-3(2H)-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxooxazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes in the presence of a base and an oxidant. For example, the reaction between 2-aminophenol and an aldehyde in methyl cyanide or dimethyl sulfoxide (DMSO) solvent using potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant under argon atmosphere with blue LED radiation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxooxazole-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄), and various catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield 2-substituted benzoxazole derivatives, while reduction reactions can produce reduced oxazole compounds .
Scientific Research Applications
Methyl 2-oxooxazole-3(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of methyl 2-oxooxazole-3(2H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, influencing various biochemical processes. For example, it has been shown to inhibit certain enzymes involved in bacterial resistance, making it a potential candidate for antibiotic development .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Isoxazole is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Benzoxazole: Benzoxazole is a bicyclic compound containing a benzene ring fused to an oxazole ring.
Oxadiazole: Oxadiazole is another heterocyclic compound with two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
Methyl 2-oxooxazole-3(2H)-carboxylate is unique due to its specific structure and reactivity
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
methyl 2-oxo-1,3-oxazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-4(7)6-2-3-10-5(6)8/h2-3H,1H3 |
InChI Key |
NKXBNZCOJIRYCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)


![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)




![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)




